![molecular formula C8H11NO2 B3048414 4-Amino-3-(methoxymethyl)phenol CAS No. 168202-62-8](/img/structure/B3048414.png)
4-Amino-3-(methoxymethyl)phenol
Overview
Description
“4-Amino-3-(methoxymethyl)phenol” is a derivative of phenol and aminophenol . It is an organic compound with the molecular formula C9H12O2 . It is related to 4-Aminophenol, which is typically available as a white powder and is commonly used as a developer for black-and-white film .
Molecular Structure Analysis
The molecular structure of “4-Amino-3-(methoxymethyl)phenol” consists of a phenol group (an aromatic ring with a hydroxyl group), an amino group (NH2), and a methoxymethyl group (CH2OCH3). The exact spatial configuration can be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
Phenols, including aminophenols, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . In the presence of a base, aminophenols can oxidize readily .Scientific Research Applications
Synthetic Strategies and Complex Derivatives
4-Amino-3-(methoxymethyl)phenol serves as a building block for the synthesis of various bioactive natural products and conducting polymers. Recent advances in synthetic methods have enabled the preparation of complex derivatives with functional groups (such as esters, nitriles, and halogens) that impart specific properties to these compounds . Researchers have explored strategies like selective hydroxylation of benzenes, nucleophilic and electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions .
Industrial Applications
The compound plays a crucial role in several industries:
Biological Activities
Beyond industrial applications, this compound exhibits potential biological effects:
Traditional Medicine
While not extensively studied, some traditional medicine systems incorporate 4-Amino-3-(methoxymethyl)phenol-containing herbs. For example, Tianma (Gastrodia elata Bl.) contains phenolic compounds, including tianma glycosides, which have been investigated for their pharmacological effects .
Safety And Hazards
Phenols, including “4-Amino-3-(methoxymethyl)phenol”, can be hazardous. They are harmful if swallowed or inhaled, and they may cause an allergic skin reaction. They are suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure . They are also very toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
4-amino-3-(methoxymethyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-5-6-4-7(10)2-3-8(6)9/h2-4,10H,5,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTFNMXEYANGJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301303971 | |
Record name | 4-Amino-3-(methoxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301303971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-(methoxymethyl)phenol | |
CAS RN |
168202-62-8 | |
Record name | 4-Amino-3-(methoxymethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168202-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3-(methoxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301303971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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